Antimony potassium
Description
Properties
IUPAC Name |
dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJUCWZGYWASLH-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4K2O12Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858781 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11071-15-1 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Method
The traditional method involves reacting antimony trioxide (Sb₂O₃) with potassium hydrogen tartrate (KC₄H₅O₆) in water. The process typically includes heating the mixture to boiling, filtering, concentrating the filtrate, and allowing it to crystallize. This method requires a weight ratio of antimony trioxide to potassium hydrogen tartrate to water of approximately 4:5:40. The reaction is heated for 4-5 hours, followed by filtration, concentration, and crystallization.
- Reaction : Mix antimony trioxide, potassium hydrogen tartrate, and water in a specific ratio.
- Heating and Filtration : Heat the mixture to boiling, then filter while hot.
- Concentration and Crystallization : Concentrate the filtrate and allow it to cool for crystallization.
Improved Method Using Antimony Acid Sol
A more advanced method involves using antimony acid sol instead of antimony trioxide. This method enhances the reaction uniformity and speed by conducting a liquid-phase reaction. The antimony acid sol is prepared by dissolving antimony trichloride in water and hydrolyzing it with ammonia. The sol is then mixed with potassium hydrogen tartrate in water, heated, and concentrated to form this compound tartrate crystals.
- Preparation of Antimony Acid Sol : Dissolve antimony trichloride in hydrochloric acid, filter, and hydrolyze with ammonia.
- Reaction : Mix antimony acid sol with potassium hydrogen tartrate in water.
- Concentration and Crystallization : Heat and concentrate the mixture to form crystals.
Preparation of Antimony Tartrate
Another related compound, antimony tartrate, can be prepared by reacting tartaric acid with antimony trichloride. This method involves dissolving tartaric acid in deionized water and mixing it with antimony trichloride in a reaction vessel. The reaction is conducted at a temperature between 90°C to 120°C for 0.5 to 2 hours.
Antimony Tartrate Preparation Steps:
- Preparation of Tartaric Acid Solution : Dissolve tartaric acid in deionized water.
- Reaction : Mix tartaric acid solution with antimony trichloride in a reaction vessel.
- Concentration and Crystallization : Heat and concentrate the solution to obtain antimony tartrate.
Comparison of Preparation Methods
| Method | Reactants | Reaction Conditions | Yield and Purity | Advantages |
|---|---|---|---|---|
| Traditional | Sb₂O₃, KC₄H₅O₆, H₂O | Boiling for 4-5 hours | Lower purity, complex process | Established method |
| Improved Method | Antimony acid sol, KC₄H₅O₆, H₂O | 70-80°C, vacuum concentration | High purity (99.5%), simpler process | Faster reaction, higher purity |
| Antimony Tartrate | Tartaric acid, SbCl₃ | 90-120°C for 0.5-2 hours | Improved yield, energy-efficient | Shorter reaction time, environmentally friendly |
Chemical Reactions Analysis
Thermal Decomposition and Combustion
In pyrotechnic compositions with potassium permanganate (KMnO₄), antimony undergoes oxidation during combustion:
-
Primary Reaction : Thermal decomposition of KMnO₄ releases oxygen, which oxidizes Sb to Sb₂O₃ and Sb₂O₄ :
-
Secondary Reactions : In nitrogen atmospheres, exothermic reactions between decomposition products (e.g., K₂MnO₄) and Sb yield non-stoichiometric K-Mn-Sb-O compounds .
Table 1: Combustion Products of Sb/KMnO₄ Compositions
| Sb Content (wt%) | Dominant Products | Notes |
|---|---|---|
| 30–45% | KSbO₃, K-Mn-O phases | Crystalline, high heat release |
| 60–70% | Amorphous oxides, metallic Sb | Low crystallinity, melting |
Oxidation and Halogenation
-
Atmospheric Oxidation : Heating in air produces antimony trioxide with a characteristic blue flame :
-
Halogen Reactions : Sb reacts vigorously with halogens (e.g., Cl₂, Br₂) upon heating to form trihalides :
Acid-Base Reactivity
The precipitate dissolves in alkaline solutions (e.g., NaOH) or ammonium sulfide .
-
Alkaline Conditions : Tartrate ligands stabilize Sb(III) in basic media, enabling its use as a resolving agent in asymmetric syntheses .
Hazardous Reactions
-
Stibine Formation : Contact with nascent hydrogen (e.g., in acidic environments) generates toxic stibine gas (SbH₃) :
-
Incompatibilities : Reacts violently with strong oxidizers (e.g., perchlorates) and heavy metal salts (e.g., AgNO₃), posing explosion risks .
Analytical Identification
-
Charring Test : Heating yields a violet flame (K⁺ emission) and alkaline residue.
-
Tartrate Confirmation : Reaction with resorcinol in sulfuric acid produces a red color.
Scientific Research Applications
Antimony potassium tartrate (APT) is a complex salt with medical and industrial applications . Historically used as an anti-schistosomal drug, it has now found uses ranging from pharmaceuticals to acting as a flame retardant and catalyst .
Scientific Research Applications
- Medical Uses APT has been used to treat parasitic diseases because of its antimicrobial and antiparasitic properties . The table below summarizes the medical applications of antimony :
| Pathology | Compound and Administration | Dosage | Pathogenic Factors Targeted | Application |
|---|---|---|---|---|
| Cancer | Trivalent this compound tartrate | 4.2–322 µg/mL | small cell lung cancer cell lines | in vitro |
| Syphilis | Antimony powder in saline solution—intravenous injections | 50–200 mg | Treponema pallidum | in vivo (historical use) |
| Malaria | Various | Various | Plasmodium spp. | in vivo (historical use) |
| Framboesia tropica | Antimonium tartarum—intramuscular | Various | Treponema pallidum pertenue | in vivo (historical use) |
| Various bacterial infections | Sb(ephedtc) 3 and monophenylantimony(III) compounds—microtiter plates & salt application | 21.4–125.6 µM | P. aeruginosa; E. coli; K. pneumoniae; Salmonella dublin; E. cloacae; S. aureus; E. caseofluvialis; S. sciuri; plus multiresistant clinic isolated strains | in vitro |
| Aspergillosis | Monophenylantimony(III) compounds—Salt application | 27.9–65.08 µM | A. niger; A. flavus | in vitro |
| Leishmaniasis | Sodium antimony gluconate; meglumine antimoniate—intramuscular | 10–100 mg/kg | Leishmania spp. | in vivo |
| Trypanosomiasis | Various combinations of antimonials and other compounds | Various | Trypanosoma spp. | in vitro; in vivo |
| Schistosomiasis | Various antimonials—intravenously, intramuscular | 3.5–530 mg | Schistosoma spp. | in vivo (historical use) |
- Antimicrobial Properties Documents and books written with inks containing this compound tartrate have shown resistance to microbial degradation . Black ink, in particular, has demonstrated a high antibacterial effect against various bacterial strains .
- Inhibits Angiogenesis Potassium antimonyl tartrate has been identified as an agent that can block angiogenesis .
Other Applications
- Industrial Applications Antimony compounds are utilized in various industrial applications, including as flame retardants and catalysts .
- Pigment Production Lead antimonate, which contains antimony, potassium tartrate, and sea salt, has been used as a pigment in ceramics and paintings since the 16th century .
Toxicity
this compound tartrate is the most toxic trivalent antimony compound . Studies on rats and mice have shown that the toxicity of APT varies depending on the route of administration, with intraperitoneal injection being more toxic than oral administration .
- Ingestion of 0.2 g has been reported to be fatal .
- Electrocardiographic abnormalities are associated with chronic antimony exposure .
Case Studies
- A child survived the ingestion of 50 mL of a liquid ant killer containing 2.3 g this compound tartrate, although specific details of the case are not available .
- A study reported that only 5% of the ingested dose was found in a patient who died of accidental this compound tartrate ingestion, with high antimony concentrations .
Carcinogenicity
Animal studies have indicated potential carcinogenic effects associated with antimony compounds .
- Increases in lung neoplasms were observed in rats exposed to antimony trioxide .
- A 2-year inhalation study found increases in the incidence of alveolar/bronchiolar adenomas and carcinomas in rats and mice .
- The Department of Health and Human Services has categorized antimony trioxide as reasonably anticipated to be a human carcinogen .
Mechanism of Action
The mechanism of action of antimony potassium tartrate involves its interaction with biological molecules. In the treatment of parasitic diseases, the compound interferes with the parasite’s metabolism and disrupts its cellular functions. The exact molecular targets and pathways are not fully understood, but it is believed to involve the inhibition of key enzymes and the generation of reactive oxygen species .
Comparison with Similar Compounds
Toxicity and Pharmacokinetic Data
Biological Activity
Antimony potassium tartrate (APT), also known as potassium antimonyl tartrate, is a compound with significant historical use as an anti-parasitic agent, particularly against schistosomiasis and leishmaniasis. Recent studies have expanded its biological activity profile, revealing potential applications in oncology and other therapeutic areas. This article reviews the biological activity of APT, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
The biological activity of APT is attributed to several mechanisms:
- Apoptosis Induction : APT promotes apoptosis in parasitic cells through the externalization of phosphatidylserine and DNA fragmentation, leading to cell death .
- Antiangiogenic Properties : Recent studies indicate that APT inhibits angiogenesis, which is critical for tumor growth. It has been shown to block vascular endothelial growth factor (VEGF)-induced angiogenesis in vitro and in vivo .
- Cytotoxic Effects : APT exhibits cytotoxicity against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC) cells, where it enhances the efficacy of conventional chemotherapy agents like cisplatin .
Therapeutic Uses
Historically, APT was used primarily as an emetic and for treating parasitic infections. However, its potential in cancer therapy has garnered attention:
- Antiparasitic Treatment : APT has been effective against schistosomiasis when administered intravenously at high doses. Its efficacy is linked to its ability to induce apoptosis in parasitic organisms .
- Cancer Therapy : APT has been repurposed as a potential anti-cancer agent due to its antiangiogenic properties. Studies have demonstrated its ability to reduce tumor volume and weight in xenograft models of NSCLC .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of APT. Key findings include:
- Intraperitoneal Injection Studies : In a 13-week study involving B6C3F1 mice, various doses of APT were administered via intraperitoneal injection. Results indicated dose-dependent effects on survival and weight gain, with histopathological examinations revealing significant lesions at higher doses .
| Study Parameter | Observation |
|---|---|
| Survival Rate | Decreased at higher doses |
| Weight Gain | Significant loss at toxic doses |
| Histopathology | Lesions in liver and kidneys |
Case Studies
Several case studies have highlighted the clinical implications of APT:
- Schistosomiasis Treatment : In clinical settings, APT demonstrated efficacy against schistosomiasis but raised concerns regarding potential carcinogenic effects associated with long-term use.
- NSCLC Treatment : In preclinical trials, APT significantly inhibited tumor growth and angiogenesis in NSCLC models, suggesting its utility as an adjunct therapy in cancer treatment regimens .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying antimony potassium tartrate in biological samples?
- Methodological Answer : Automated-hydride atomic absorption spectrophotometry (AAS) is widely used. Samples are digested with potassium iodide (KI) and hydrochloric acid (HCl), followed by automated addition of sodium borohydride (NaBH₄) to generate stibine gas (SbH₃), which is quantified via AAS. Precision ranges from 3–10% RSD, with spike recoveries of 90–114% in natural water matrices . For tissue samples, homogenization and dialysis against phosphate buffer (pH 7.4) can isolate bound antimony, with binding capacity extrapolated via reciprocal plots of free vs. bound concentrations .
Q. How is this compound tartrate synthesized, and what are common impurities?
- Methodological Answer : A hydrometallurgical approach involves treating antimony dross (from lead smelters) with tartaric acid under controlled pH. Key impurities include residual lead and arsenic, which are removed via selective sulfidation or solvent extraction. Yield optimization requires monitoring reaction temperature (60–80°C) and tartaric acid molar ratios (1:2–1:3 Sb:acid) .
Q. What are the acute toxicity profiles of this compound tartrate in mammalian models?
- Methodological Answer : Acute oral LD₅₀ values are 115 mg/kg (rats) and 2 mg/kg (humans). Subchronic exposure (249 mg/kg/9 days in humans) induces hepatotoxicity, correlating with hepatic iron accumulation. Toxicity mitigation involves chelation agents (e.g., DMSA) and supportive therapies (magnesium, carnitine) .
Advanced Research Questions
Q. How can experimental design optimize hydride generation parameters for antimony speciation analysis?
- Methodological Answer : A two-level factorial design evaluates NaBH₄ concentration (0.1–0.5% w/v), KI (10–15% w/v), and HCl (1.0–5.0 mol L⁻¹). ANOVA identifies curvature effects, with optimal Sb(III)/Sb(V) separation achieved at 0.4% NaBH₄, 12% KI, and 3.0 mol L⁻¹ HCl. Pre-reduction of Sb(V) to Sb(III) using KI in RC1 coils minimizes interference from 8-hydroxyquinoline complexes .
Q. What strategies resolve discrepancies in antimony uptake studies between in vitro and in vivo models?
- Methodological Answer : Liver slice uptake assays (equilibrium at 2–4 hr) show 3x higher accumulation than in vivo models, suggesting a hepatic "barrier" limiting systemic distribution. To reconcile
- Compare homogenate dialysis (24 hr) vs. intact tissue kinetics.
- Use isotopic tracing (e.g., ¹²⁴Sb) to distinguish extracellular vs. intracellular pools .
Q. How do decomposition products of this compound tartrate affect environmental toxicity assessments?
- Methodological Answer : Thermal degradation (e.g., combustion) releases Sb₂O₃, CO, and K₂O, which increase aquatic toxicity (chronic category 2). Remediation employs potassium ferrate (K₂FeO₄), oxidizing Sb(III) to less toxic Sb(V) with >90% efficiency at pH 6–7. Co-precipitation with Fe(OH)₃ enhances removal .
Q. What statistical frameworks assess bias in toxicological studies of this compound tartrate?
- Methodological Answer : Follow the ATSDR 8-step framework:
Bias Identification : Evaluate selection bias (e.g., non-randomized exposure groups) and detection bias (e.g., inconsistent analytical methods).
Confidence Rating : Use GRADE criteria to rate evidence quality, downgrading for heterogeneity in LD₅₀ studies .
Key Recommendations
- Handling Precautions : Use NIOSH-approved respirators (N95) and nitrile gloves to prevent dermal exposure. Avoid contact with mineral acids to prevent SbH₃ release .
- Data Interpretation : Cross-validate speciation results with ICP-MS to address AAS limitations in complex matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
